N-(2-pyrimidinyl)formamide
Overview
Description
N-(2-pyrimidinyl)formamide is a compound that belongs to the class of formamido pyrimidines. These compounds are characterized by the presence of a formylated amino group attached to a pyrimidine ring. Pyrimidine derivatives are widely recognized for their significant roles in various biological processes and their applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-pyrimidinyl)formamide typically involves the reaction of pyrimidine derivatives with formamide. One common method includes the cyclization of aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine. This intermediate is then chlorinated with a chlorinating agent in the presence of an amide to produce 4,6-dichloropyrimidine, which is subsequently reacted with an aqueous solution of a carboxylic acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions: N-(2-pyrimidinyl)formamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrimidine carboxylic acids, while reduction can produce pyrimidine amines .
Scientific Research Applications
N-(2-pyrimidinyl)formamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2-pyrimidinyl)formamide involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to its potential use as an anticancer agent. Additionally, it can modulate the activity of inflammatory mediators, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- N-(pyridin-2-yl)amides
- 2,4-dichloropyrimidine
Comparison: N-(2-pyrimidinyl)formamide is unique due to its specific formylated amino group attached to the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it exhibits a broader range of applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
N-pyrimidin-2-ylformamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-4-8-5-6-2-1-3-7-5/h1-4H,(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCSTOBSCOWSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292264 | |
Record name | formamidopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31354-57-1 | |
Record name | NSC81210 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81210 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | formamidopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-PYRIMIDINYL)-FORMAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of anion influence the dimensionality and structure of silver(I) complexes with N-(2-pyrimidinyl)formamide?
A1: The research demonstrates that the choice of anion significantly impacts the structure of silver(I) complexes with this compound (L). [] For instance, reactions with ClO4−, BF4−, and SO3CF3− anions result in the formation of 1-D polymeric chains with varying coordination geometries around the silver center. These chains are further interconnected through anion interactions (Ag---O, Ag---F) and π-π stacking, leading to 3-D supramolecular frameworks. Interestingly, using SbF6− as the anion leads to the formation of a 0-D monomeric complex, highlighting the role of anion size and coordination ability in dictating the final structure.
Q2: What types of non-covalent interactions are important in dictating the solid-state packing of these metal complexes?
A2: The research highlights the importance of various non-covalent interactions, including hydrogen bonding and π-π stacking, in dictating the solid-state packing of the metal complexes. [] For example, in the silver(I) complexes, C-H---Ag intramolecular hydrogen bonding, intermolecular Ag---F and Ag---O interactions, and hydrogen bonds between the cationic units and anions contribute to the formation of intricate 3-D supramolecular frameworks. Similarly, in the copper(II) complexes, self-complementary double C-H---X and N-H---X (X = O or F) hydrogen bonds link molecules to form 2-D layers, further influencing the overall solid-state packing.
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